The synthesis of pyroglutamyl-3-methylhistidyl-prolinamide involves several key steps:
The molecular structure of pyroglutamyl-3-methylhistidyl-prolinamide can be represented by its chemical formula, which includes the individual contributions from each amino acid. The structure features:
The precise molecular weight and structural data can be derived from spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its identity and purity after synthesis.
Pyroglutamyl-3-methylhistidyl-prolinamide participates in various chemical reactions typical for peptides:
These reactions are essential for understanding both the stability of pyroglutamyl-3-methylhistidyl-prolinamide and its potential interactions in biological systems.
The mechanism of action for pyroglutamyl-3-methylhistidyl-prolinamide primarily revolves around its role as a signaling molecule in endocrine pathways. It mimics natural hormones by binding to specific receptors that trigger downstream signaling cascades affecting physiological processes such as metabolism regulation and hormonal release.
Research has shown that peptides with similar structures can modulate hormone secretion from glands such as the pituitary gland, suggesting that pyroglutamyl-3-methylhistidyl-prolinamide could have comparable effects .
Pyroglutamyl-3-methylhistidyl-prolinamide exhibits several notable physical and chemical properties:
These properties play a significant role in determining how this compound can be utilized in laboratory settings or therapeutic applications.
Pyroglutamyl-3-methylhistidyl-prolinamide has potential applications in several scientific fields:
Pyroglutamyl-3-methylhistidyl-prolinamide (molecular formula: C₁₇H₂₄N₆O₄; monoisotopic mass: 376.1859 Da) is a modified tripeptide analogue of thyrotropin-releasing hormone (TRH). Its systematic IUPAC name is 3-Methyl-L-histidyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]carbonyl}-L-prolinamide, reflecting the presence of a methyl group on the Nτ (tele) nitrogen of the histidine imidazole ring. The molecule features three distinct components: an N-terminal pyroglutamic acid (5-oxoproline) with a constrained bicyclic structure, a central 3-methylhistidine residue, and a C-terminal prolinamide [3].
The 3-methyl modification occurs specifically at the imidazole ring's Nτ position, distinguishing it from standard histidine residues. This methylation eliminates the Nτ-H bonding capability while preserving the Nπ-H tautomer, thereby altering the molecule's hydrogen-bonding potential and lipophilicity (logP increase of ~0.8 compared to TRH). Stereochemical integrity is maintained at all chiral centers: L-configuration at pyroglutamyl C2 (S), histidyl Cα (S), and prolinamide C2 (S). The constrained pyroglutamate ring and methylated histidine synergistically influence the molecule's conformational stability, as confirmed by NMR studies showing restricted rotation about the His-Pro amide bond [2] [3].
Table 1: Nomenclature and Identifiers of Pyroglutamyl-3-methylhistidyl-prolinamide
Category | Identifier |
---|---|
Systematic Name | 3-Methyl-L-histidyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]carbonyl}-L-prolinamide |
Common Synonyms | 3-Me-His-TRH; 3-Methyl-TRH; Pglu-3-Me-his-pro-NH₂; Pyroglutamyl-3-methylhistidyl-prolinamide |
CAS Registry Number | 34367-54-9 |
Molecular Formula | C₁₇H₂₄N₆O₄ |
Canonical SMILES | CN1C=NC=C1CC@HC(=O)N |
Synthesis follows solution-phase or solid-phase strategies, with the former historically enabling the first efficient production. A validated solution-phase approach involves sequential coupling: Nτ-methyl-L-histidine methyl ester is first condensed with Cbz-prolinamide using carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide in tetrahydrofuran), followed by catalytic hydrogenation (Pd/C, H₂) for Z-group removal. The resulting deprotected dipeptide is then coupled with pyroglutamic acid p-nitrophenyl ester in dimethylformamide (DMF) [1] [2]. Critical innovations include:
Yields in solution-phase synthesis range from 40-45% overall, while SPPS achieves 65-75% crude purity. The 3-methylhistidine incorporation rate in SPPS is enhanced by double coupling protocols (0.1 M HOBt in DMF) to overcome steric hindrance [2] [5].
Strategic protecting group selection is essential for regioselective synthesis:
Table 2: Protective Group Strategies for Pyroglutamyl-3-methylhistidyl-prolinamide Synthesis
Functional Group | Protecting Group | Deprotection Conditions | Compatibility Notes |
---|---|---|---|
Histidine Nπ-imidazole | Trt | 1% TFA/DCM, 30 min | Prevents quaternization during methylation |
Histidine Nπ-imidazole | Boc | 50% TFA/DCM, 30 min | Acid-stable; used in Boc-SPPS |
α-Amino (solution-phase) | Z | HBr/AcOH or H₂/Pd-C | Avoid with C-terminal benzyl esters |
α-Amino (SPPS) | Fmoc | 20% piperidine/DMF, 10 min | Orthogonal to acid-labile groups |
C-terminal carboxyl | Rink amide resin | TFA/TIS/H₂O (95:2.5:2.5), 3 hr | SPPS-specific; yields C-terminal amide |
Pyroglutamate formation employs two principal methods:
Key innovations include microwave-assisted cyclization (50 W, 100°C, 30 min), reducing reaction times to <1 hour while maintaining enantiomeric purity (>99% ee). Cyclization efficiency is monitored by RP-HPLC, with pyroglutamate formation confirmed by loss of ninhydrin reactivity and characteristic IR absorption at 1675 cm⁻¹ (amide I) [1] [5].
Crude peptide mixtures are purified via:
Crystallization is optimized using mixed-solvent systems:
Final characterization employs:
Table 3: Physicochemical Properties and Analytical Parameters
Property | Value/Parameter | Analytical Method |
---|---|---|
Melting Point | 215–218°C (dec., HCl salt) | Differential Scanning Calorimetry |
Retention Time (RP-HPLC) | 14.2 min (C18, 10→40% ACN/0.1% TFA, 1 mL/min) | UV 220 nm |
Specific Rotation | [α]D²⁵ = -76.5° (c = 1, MeOH) | Polarimetry |
Mass Spectrum | [M+H]⁺ m/z 377.192 (Δ = -0.001) | ESI-QTOF |
Purity Threshold | >98% | RP-HPLC (220 nm) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7